Sodium arsphenamine

Description

Properties

CAS No. |

1936-28-3 |

|---|---|

Molecular Formula |

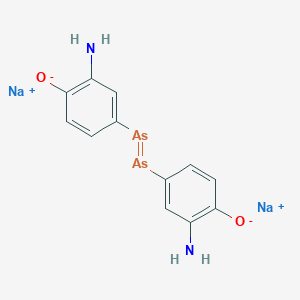

C12H10As2N2Na2O2 |

Molecular Weight |

410.04 g/mol |

IUPAC Name |

disodium;2-amino-4-(3-amino-4-oxidophenyl)arsanylidenearsanylphenolate |

InChI |

InChI=1S/C12H12As2N2O2.2Na/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;;/q;2*+1/p-2 |

InChI Key |

AHXJGEBYGJABES-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Historical Context

Sodium arsphenamine was discovered by Paul Ehrlich in 1909 and was the first synthetic antimicrobial agent used in medicine. It was primarily effective against Treponema pallidum, the bacterium responsible for syphilis. The compound's introduction marked a revolutionary step in the treatment of bacterial infections, significantly reducing mortality rates associated with syphilis and other related diseases .

Clinical Applications

1. Treatment of Syphilis:

this compound was primarily used to treat syphilis before the advent of penicillin. Its effectiveness in curing this disease established its importance in medical history.

2. Antimicrobial Activity:

Research has shown that this compound possesses antimicrobial properties against a variety of organisms beyond Treponema pallidum. It has been studied for its efficacy against Borrelia species (causing Lyme disease) and other spirochetes .

3. Cancer Research:

Recent studies have explored the potential anticancer properties of arsenic compounds, including this compound. Research indicates that arsenic can induce apoptosis in cancer cells, making it a candidate for cancer therapies .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Syphilis Treatment Outcomes: A retrospective analysis demonstrated that patients treated with this compound showed significant improvement in symptoms and serological markers of syphilis compared to untreated controls .

- Adverse Reactions: Some patients experienced severe adverse reactions to this compound therapy, including hypersensitivity and neurological complications. These cases underline the importance of monitoring during treatment .

Current Research Directions

Recent investigations focus on enhancing the delivery and efficacy of this compound through novel drug formulations:

- Nanoparticle Delivery Systems: Researchers are exploring nanoparticle-based delivery systems that encapsulate this compound to improve its bioavailability and reduce toxicity .

- Combination Therapies: Studies are evaluating the use of this compound in combination with other therapeutic agents to enhance its efficacy against resistant strains of bacteria and cancer cells .

Comparison with Similar Compounds

Table 1: Toxicity Comparison in Animal Models

| Compound | LD₅₀ (gm/kg, Rats) | Nephrotoxicity (Severity) | Oxidation Rate |

|---|---|---|---|

| This compound | 0.080 | Moderate (Transient) | Slow |

| Neoarsphenamine | 0.100–0.110 | High (Permanent) | Rapid |

| p-Oxy-m-aminophenyl-arsenoxide | 0.015–0.020 (As equivalent) | Severe | Stable |

Sulfarsphenamine

Sulfarsphenamine, a sulfonated derivative, was developed to enhance solubility and reduce local irritation.

- Toxicity : While less irritating, it retained arsenic-related toxicity. Studies on 18 production lots showed variability in arsenic content (0.18–0.22 gm/ampoule), impacting batch consistency .

- Clinical Performance : It was less effective than neoarsphenamine in syphilis treatment, with shorter therapeutic persistence .

p-Oxy-m-Aminophenyl-Arsenoxide

This trivalent arsenic compound, a proposed active metabolite of arsphenamine, demonstrated fivefold greater nephrotoxicity than neoarsphenamine on an arsenic-equivalent basis .

- Mechanism : Unlike neoarsphenamine, its spirocheticidal activity is oxygen-independent, directly targeting Treponema pallidum .

- Therapeutic Use : Marketed as Mapharsen, it replaced Salvarsan temporarily due to higher efficacy but was ultimately supplanted by penicillin .

Bismuth Arsphenamine Sulphonate

A hybrid compound combining arsenic and bismuth, it aimed to synergize antispirochetal effects while reducing arsenic toxicity.

- Clinical Observations : Early trials reported fewer adverse reactions compared to this compound, but long-term efficacy data were inconclusive .

Mechanistic and Pharmacological Insights

Oxidation and Toxicity Dynamics

This compound oxidizes in alkaline conditions to form arsenoxide intermediates, which are spirocheticidal but nephrotoxic. Neoarsphenamine’s rapid oxidation explains its higher toxicity despite structural modifications .

Sulfhydryl Interactions

Both arsphenamine and neoarsphenamine bind sulfhydryl (-SH) groups in microbial enzymes. However, excess cysteine or glutathione inactivates them, suggesting reversible binding .

Dietary Influences

Dietary factors significantly modulate toxicity. Starved rats exhibited maximal kidney injury, while diets rich in carbohydrates and fats provided protective effects against arsphenamine toxicity .

Preparation Methods

Early Synthetic Routes

The initial synthesis involved reducing Atoxyl derivatives to arsenobenzene compounds. Bertheim’s 1907 method entailed:

-

Nitration and Reduction : Atoxyl was nitrated to introduce reactive sites, followed by reduction with sodium hydrosulfite to yield the arsenobenzene core.

-

Diazotization and Coupling : The intermediate was diazotized and coupled with resorcinol to introduce hydroxyl groups, critical for water solubility.

-

Neutralization : The final product was treated with sodium hydroxide to form the sodium salt, enhancing stability and solubility for clinical use.

This process, though groundbreaking, faced challenges in yield (≤16%) and purity, necessitating iterative refinements.

Chemical Synthesis and Reaction Mechanisms

The synthesis of this compound hinges on precise stoichiometric ratios and reaction conditions to avoid toxic byproducts.

Core Reaction Steps

-

Arsenic Trioxide Activation :

Crude arsenic trioxide (As₂O₃) reacts with sodium hydroxide (NaOH) to form sodium arsenite (NaAsO₂), a precursor:Impurities in As₂O₃, such as sulfides and heavy metals, necessitate purification via sodium sulfide (Na₂S) and calcium oxide (CaO) treatment.

-

Reductive Condensation :

Sodium arsenite undergoes reductive condensation with aniline derivatives in the presence of sodium hydrosulfite (Na₂S₂O₄), forming the arsenobenzene backbone. -

Salt Formation :

The free base arsphenamine is neutralized with NaOH to yield the sodium salt, which is precipitated, washed, and lyophilized.

Critical Parameters

Table 1: Key Reaction Parameters for Sodium Arsenite Purification

| Component | Concentration (lbs/gal) | Role |

|---|---|---|

| As₂O₃ | 8 | Arsenic source |

| NaOH | 2.3–2.5 | Alkalinity agent |

| Na₂S | 0.006–0.012 | Sulfide precipitant |

| CaO | 0.006–0.012 | Coagulant |

Purification and Stabilization Techniques

Crude arsphenamine contains residual toxins, necessitating multi-step purification.

Sulfide Precipitation

Sodium sulfide (Na₂S) precipitates heavy metal impurities as insoluble sulfides. Concurrent heating (80–100°C) coagulates colloidal particles, facilitating filtration.

Calcium Oxide Co-Treatment

Calcium oxide (CaO) enhances impurity removal by forming hydroxides and adsorbing organic contaminants. Post-treatment, the solution is centrifuged or filtered through activated charcoal.

Stabilization Against Oxidation

This compound is hygroscopic and oxidizes rapidly. Early manufacturers stored it under carbon dioxide atmospheres in amber ampoules to prevent degradation.

Industrial-Scale Production and Quality Control

World War I spurred Allied nations to replicate German arsphenamine production. Burroughs Wellcome & Co. pioneered British manufacturing using the following protocol:

Large-Scale Synthesis

Quality Assurance

Table 2: Industrial Production Metrics for Arsphenamine

| Metric | Value |

|---|---|

| Daily Output (1910) | 12,000–14,000 ampoules |

| Yield | 15.8% |

| Purity Specification | ≤0.5% oxidized derivatives |

Structural Characterization and Analytical Methods

Modern techniques validate historical synthesis routes and elucidate degradation pathways.

X-Ray Crystallography

Crystal structures of arsenic-thiolate analogs (e.g., As(Cys)₃) reveal trigonal pyramidal geometry with As–S bond lengths of 2.25–2.54 Å, informing chelation strategies.

Q & A

Q. How was sodium arsphenamine synthesized and stabilized for clinical use, and what methodologies were employed to ensure its stability in early formulations?

this compound (arsphenamine dihydrochloride) was synthesized by condensing arsphenamine with sodium formaldehyde sulfoxylate to produce neoarsphenamine (Neosalvarsan), a soluble and stabilized derivative. Early stabilization efforts focused on reducing oxidative degradation by optimizing pH and storage conditions. Methodologically, researchers used spectroscopic analysis and solubility tests to verify structural integrity and shelf-life . Subsequent formulations prioritized minimizing arsenic oxide impurities, which were linked to toxicity, through rigorous chemical purification protocols .

Q. What experimental designs were used in early clinical trials to evaluate this compound’s efficacy against syphilis?

Early trials employed non-randomized, observational designs with variable dosing regimens. Efficacy was assessed through clinical symptom resolution (e.g., reduction in syphilitic ulcers) and microscopic clearance of Treponema pallidum from patient samples. However, inconsistent dosing (e.g., subtherapeutic levels in some studies) and lack of standardized outcome metrics led to conflicting efficacy reports. Researchers retrospectively analyzed patient records to correlate dosage frequency with remission rates, though confounding factors like impurity levels in batches complicated interpretations .

Q. How did historical researchers evaluate the stability of this compound across different formulations?

Stability was tested via accelerated degradation studies under varying temperatures and humidity levels. Researchers quantified arsenic oxide impurities using gravimetric analysis and compared bioactivity in animal models (e.g., rabbit syphilis models) to confirm retained efficacy. The British Medical Research Committee (MRC) mandated batch-specific clinical data to certify stability, though chemical purity tests alone proved insufficient for predicting clinical safety .

Advanced Research Questions

Q. How can modern analytical techniques resolve historical discrepancies in this compound’s efficacy and toxicity data?

Discrepancies arise from batch variability in arsenic impurities and inconsistent dosing. Researchers can apply meta-analytical frameworks to re-evaluate historical data, stratifying results by impurity profiles (e.g., using HPLC-MS to retroactively quantify arsenic species in archived samples). Controlled in vitro studies using standardized neoarsphenamine formulations can isolate the impact of specific impurities on Treponema pallidum inhibition and cytotoxicity .

Q. What experimental models are appropriate for studying arsenic-related toxicity in this compound treatments?

- In vivo models : Guinea pigs or rabbits sensitized with arsphenamine-protein conjugates to study delayed hypersensitivity reactions .

- In vitro models : Hepatocyte cultures exposed to arsphenamine derivatives to assess arsenic bioaccumulation and oxidative stress markers .

- Parasite models : Trypanosoma equiperdum infections in horses to evaluate therapeutic efficacy without confounding human immune responses .

Q. How can researchers design studies to assess batch-to-batch variability in historical this compound preparations?

- Comparative impurity profiling : Use ICP-MS or X-ray diffraction to quantify arsenic oxides and heavy metal contaminants in archived samples.

- Bioactivity correlation : Test historical batches in ex vivo syphilitic tissue models to link impurity levels with reduced spirochete viability.

- Statistical modeling : Apply multivariate regression to historical clinical data, controlling for dosage and impurity variables .

Q. What strategies mitigate arsenic toxicity while maintaining this compound’s therapeutic efficacy?

Co-administration of chelating agents like sodium thiosulphate enhances arsenic excretion without compromising antitreponemal activity, as shown in early clinical studies. Researchers should optimize dosing schedules using pharmacokinetic models to balance arsenic clearance and sustained drug exposure .

Q. How did regulatory challenges in this compound’s development inform modern drug approval frameworks?

The UK MRC’s requirement for batch-specific clinical data highlighted the limitations of chemical purity alone. Modern methodologies emphasize:

Q. What mechanisms underlie hypersensitivity reactions to this compound, and how can they be investigated preclinically?

Hypersensitivity is mediated by arsphenamine-protein conjugates triggering IgE or T-cell responses. Preclinical models involve:

- Guinea pig sensitization : Intradermal injection of arsphenamine-serum albumin conjugates to induce anaphylactic or delayed-type reactions .

- Immunoassays : Measuring histamine release from sensitized mast cells or IFN-γ secretion in lymphocyte cultures .

Methodological Recommendations

- Data validation : Cross-reference historical clinical records with modern analytical data to address confounding factors (e.g., impurities, dosing).

- Model selection : Use syphilitic animal models or 3D tissue cultures for efficacy studies to minimize ethical and logistical challenges .

- Regulatory alignment : Design studies adhering to FDA guidelines for biologics (21 CFR Part 312) when repurposing arsenic-based compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.